1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives and heterocyclic compounds with similar structures. What sets 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one apart is its unique combination of aromatic and heterocyclic rings, which may confer specific biological activities and chemical properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-15-6-4-13(5-7-15)17(22)12-24-18-9-8-16(20-21-18)14-3-2-10-19-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXURPDONWMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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